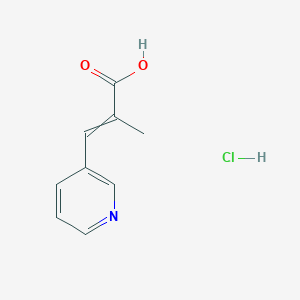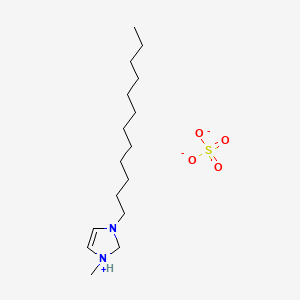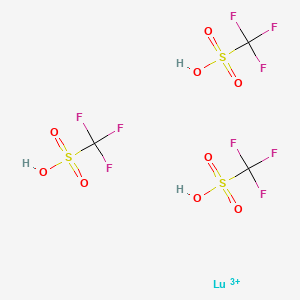
lutetium(3+);trifluoromethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium(3+);trifluoromethanesulfonic acid, also known as lutetium(III) trifluoromethanesulfonate, is a chemical compound with the formula (CF3SO3)3Lu. It is a salt formed by the combination of lutetium ions (Lu3+) and trifluoromethanesulfonic acid (CF3SO3H). This compound is known for its high reactivity and is commonly used as a catalyst in various chemical reactions .
Preparation Methods
Lutetium(III) trifluoromethanesulfonate can be synthesized through the reaction of lutetium metal with trifluoromethanesulfonic acid. The reaction typically involves dissolving lutetium metal in trifluoromethanesulfonic acid under controlled conditions to form the desired salt. The reaction conditions, such as temperature and concentration, are carefully monitored to ensure the purity and yield of the product .
Chemical Reactions Analysis
Lutetium(III) trifluoromethanesulfonate is known to undergo various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions to form lutetium(II) compounds.
Substitution: It can participate in substitution reactions where the trifluoromethanesulfonate group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reactants .
Scientific Research Applications
Lutetium(III) trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in aldol reactions and enantioselective Diels-Alder reactions
Biology: It is used in the study of biological systems and processes, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials, particularly in the field of polymer chemistry
Mechanism of Action
The mechanism by which lutetium(III) trifluoromethanesulfonate exerts its effects is primarily through its role as a catalyst. It facilitates chemical reactions by lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparison with Similar Compounds
Lutetium(III) trifluoromethanesulfonate can be compared with other similar compounds, such as:
Yttrium(III) trifluoromethanesulfonate: Similar in structure and reactivity, but with yttrium instead of lutetium.
Scandium(III) trifluoromethanesulfonate: Another similar compound with scandium as the central metal ion.
Lanthanum(III) trifluoromethanesulfonate: Similar in structure but with different reactivity and applications.
The uniqueness of lutetium(III) trifluoromethanesulfonate lies in its specific reactivity and catalytic properties, which make it particularly useful in certain chemical reactions and industrial applications .
Properties
Molecular Formula |
C3H3F9LuO9S3+3 |
|---|---|
Molecular Weight |
625.2 g/mol |
IUPAC Name |
lutetium(3+);trifluoromethanesulfonic acid |
InChI |
InChI=1S/3CHF3O3S.Lu/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3 |
InChI Key |
NRMNRSCGHRWJAK-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Lu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Azetidin-3-yl)-5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11823889.png)

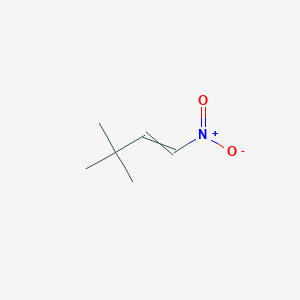

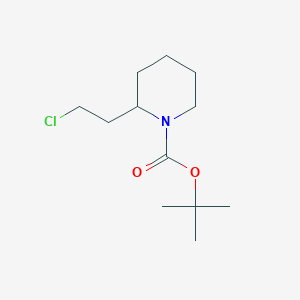
![Bis[(S)-4-iso-propyloxazoline-2-YL]-2-(fluoren-9-YL)-ethene](/img/structure/B11823919.png)

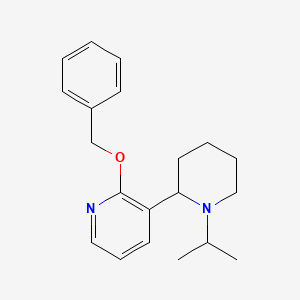
![(R)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B11823941.png)


